(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid
Description
This compound is a highly complex polycyclic molecule featuring a nitrobenzoxadiazolyl group, a propanoic acid moiety, and multiple oxygen/nitrogen-rich heterocycles. The 4-nitro-2,1,3-benzoxadiazol-7-yl group is notable as a fluorophore or electrophilic tag, commonly used in probes for imaging or targeted therapies . The compound’s structural complexity suggests possible bioactivity in cytotoxicity, enzyme inhibition, or receptor modulation, akin to marine-derived metabolites or triterpenoid saponins .
Properties
Molecular Formula |
C44H53N11O15S |
|---|---|
Molecular Weight |
1008.0 g/mol |
IUPAC Name |
(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid |
InChI |
InChI=1S/C44H53N11O15S/c1-18(2)31-39(62)50-32(19(3)43(65)66)42(64)54(27-10-11-28(55(68)69)34-33(27)51-70-52-34)30-16-71-40-23(22-8-6-7-9-24(22)48-40)13-25(36(59)47-26(37(60)49-31)14-44(5,67)17-56)46-35(58)20(4)45-38(61)29-12-21(57)15-53(29)41(30)63/h6-11,18-21,25-26,29-32,48,56-57,67H,12-17H2,1-5H3,(H,45,61)(H,46,58)(H,47,59)(H,49,60)(H,50,62)(H,65,66)/t19-,20-,21-,25-,26-,29-,30-,31-,32+,44?/m0/s1 |
InChI Key |
HFPJHLOQPDINRZ-ZAKSBDSSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)N(C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@H](C)C(=O)O)C6=CC=C(C7=NON=C67)[N+](=O)[O-] |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)N(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C)C(=O)O)C6=CC=C(C7=NON=C67)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitrobenzofurazan-4-yl)phallacidin involves the reaction of phallacidin with 7-nitrobenzofurazan-4-yl chloride under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production of N-(7-Nitrobenzofurazan-4-yl)phallacidin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(7-Nitrobenzofurazan-4-yl)phallacidin primarily undergoes substitution reactions due to the presence of the nitrobenzofurazan moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of N-(7-Nitrobenzofurazan-4-yl)phallacidin .
Scientific Research Applications
N-(7-Nitrobenzofurazan-4-yl)phallacidin has a wide range of applications in scientific research, including:
Mechanism of Action
N-(7-Nitrobenzofurazan-4-yl)phallacidin exerts its effects by binding to filamentous F-actin. This binding stabilizes the actin filaments, preventing their dissociation and maintaining the equilibrium between filamentous and globular actin. The compound’s fluorescence allows for the visualization of actin filaments under a microscope, providing valuable insights into the structure and dynamics of the cytoskeleton .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s nitrobenzoxadiazolyl group and polycyclic architecture align it with two categories:
Marine Actinomycete-Derived Metabolites Marine actinomycetes produce secondary metabolites with fused heterocycles and nitroaromatic groups. For example, salternamides and related compounds exhibit cytotoxic and antimicrobial activities. However, the target compound’s propanoic acid tail and hydroxylated side chains distinguish it from typical marine derivatives .
Triterpenoid Saponins Complex glycosylated triterpenoids, such as those in , share the target compound’s multi-oxygenated framework. These saponins show cytotoxicity via membrane disruption or apoptosis induction. While the target compound lacks glycosylation, its nitrobenzoxadiazolyl group may confer similar bioactivity through redox modulation .
Functional Analogues
Ferroptosis-Inducing Agents (FINs) highlights FINs like erastin and natural compounds (e.g., artemisinin derivatives) that trigger ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s nitro group could generate reactive oxygen species (ROS), mimicking FIN mechanisms. Comparative studies are needed to assess its selectivity for OSCC cells over normal tissues .
Cinnamomum-Derived Bioactives Cinnamomum species produce lignans and phenylpropanoids with immunomodulatory and anti-inflammatory effects. The target compound’s nitrobenzoxadiazolyl group may mimic the electrophilic sites in cinnamaldehyde, a key anti-inflammatory agent in cinnamon .
Data Tables
Table 1: Structural Comparison with Key Analogues
Table 2: Functional Comparison
Research Findings and Gaps
- Structural Uniqueness : Clustering algorithms (e.g., Butina) could group the compound with nitroaromatic polycyclics, though its hybrid architecture defies strict classification .
- Bioactivity Potential: Preliminary analogs suggest cytotoxicity and ferroptosis induction, but empirical data are lacking. Testing against Jurkat cells (as in ) is recommended.
- Synthesis Challenges: The compound’s stereochemical complexity (eight stereocenters) poses synthesis hurdles compared to simpler FINs or triterpenoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
